

Chemical structure and stereochemistry of Cicutoxin isomers

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cicutoxin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of cicutoxin and its isomers. It includes detailed information on their physicochemical properties, relevant experimental protocols, and the key signaling pathways affected.

Chemical Structure and Stereochemistry

Cicutoxin and its related compounds are C17-polyacetylenes, a class of natural products characterized by a 17-carbon backbone with multiple triple and double bonds.[1][2] These compounds are primarily found in plants of the Cicuta (water hemlock) and Oenanthe genera. [1][2]

The parent compound, cicutoxin, is an aliphatic, highly unsaturated alcohol with the molecular formula C₁₇H₂₂O₂.[1] Its structure features two triple bonds conjugated with three double bonds, and two hydroxyl groups.[1] The naturally occurring and most toxic enantiomer is (R)-(-)-cicutoxin, with the systematic IUPAC name (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol.[1][3] The absolute configuration at the C-14 chiral center has been confirmed as R.[3] Cicutoxin is chemically unstable and can degrade when exposed to air, light, or heat.[1]



Several isomers of cicutoxin have been identified, differing in the arrangement of double bonds (geometric isomers) or the connectivity of atoms (structural isomers), as well as their stereochemistry. Notable isomers include:

- Isocicutoxin: A geometric isomer of cicutoxin.
- Oenanthotoxin: A structural isomer of cicutoxin.[1]
- Virol A, B, and C: Related toxic polyacetylenic alcohols isolated from Cicuta virosa.[4] The absolute stereochemistry of virol A has been determined to be (S).

Physicochemical and Biological Properties of Cicutoxin Isomers

The following tables summarize key quantitative data for cicutoxin and its isomers, facilitating a comparative analysis of their properties and biological activities.

Table 1: Physicochemical Properties of Cicutoxin Isomers

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Solubility
(-)-Cicutoxin	C17H22O2	258.35	54	Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether.
(±)-Cicutoxin	C17H22O2	258.35	67	Crystals from ether + petroleum ether. [5]



Table 2: Biological Activity of Cicutoxin Isomers

Compound	LD ₅₀ (mouse, i.p., mg/kg)	IC₅₀ for [³H]EBOB Binding (μM)	Primary Mechanism of Action
Cicutoxin	2.8	0.541	Non-competitive GABA-A receptor antagonist.[1][4]
Isocicutoxin	38.5	2.01	Non-competitive GABA-A receptor antagonist.[2][4]
Virol A	28.0	1.15	Non-competitive GABA-A receptor antagonist.[2][4]
Virol B	6.01	Non-competitive GABA-A receptor antagonist.[4]	
Virol C	7.87	Non-competitive GABA-A receptor antagonist.[4]	

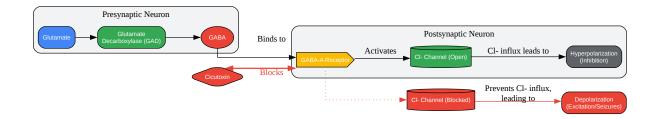
Signaling Pathways

The primary mechanism of toxicity for cicutoxin and its isomers is the non-competitive antagonism of the y-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[1][6] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal firing. Cicutoxin binds to a site on the GABA-A receptor, likely within the chloride channel pore, preventing GABA from activating the receptor and also blocking the channel.[1] This blockade of inhibitory signaling leads to uncontrolled neuronal depolarization, resulting in the characteristic symptoms of poisoning, such as seizures.[1][6]

In addition to its effects on GABA-A receptors, cicutoxin has been shown to block potassium channels in T-lymphocytes, which may contribute to its overall toxicity and has also made it a



subject of interest for leukemia research.[1][2]



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Figure 1: Cicutoxin's antagonism of the GABA-A receptor signaling pathway.

Experimental Protocols Total Synthesis of (R)-(-)-Cicutoxin

The first total synthesis of the naturally occurring (R)-(-)-cicutoxin was reported in 1999.[7] The following is a summary of the key steps.

Key Fragments:

- (R)-(-)-1-hexyn-3-ol
- 1,4-diiodo-1,3-butadiene
- THP-protected 4,6-heptadiyn-1-ol

Methodology:

• Sonogashira Coupling: A Sonogashira coupling reaction is performed between (R)-(-)-1-hexyn-3-ol and 1,4-diiodo-1,3-butadiene to yield a dienynol intermediate.[8]



- Second Sonogashira Coupling: The product from the first step is then coupled with THP-protected 4,6-heptadiyn-1-ol, again via a Sonogashira coupling, to form the full 17-carbon backbone with the stereocenter in place.[2][8]
- Regioselective Reduction: The triple bond at the C5 position is regioselectively reduced to a
 double bond using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[1][2]
- Deprotection: The final step involves the removal of the tetrahydropyranyl (THP) protecting group to yield (R)-(-)-cicutoxin.[1][2]



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Figure 2: Experimental workflow for the total synthesis of (R)-(-)-cicutoxin.

GABA-A Receptor Binding Assay

The affinity of cicutoxin isomers for the GABA-A receptor can be determined using a radioligand binding assay.[4]

Materials:

- Rat brain cortex membranes
- [3H]EBOB (ethynylbicycloorthobenzoate), a non-competitive GABA-A receptor antagonist radioligand
- Test compounds (cicutoxin isomers) at various concentrations
- Incubation buffer
- Glass fiber filters
- Scintillation counter



Methodology:

- Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain cortex.
- Binding Assay: Incubate the brain membranes with a fixed concentration of [³H]EBOB and varying concentrations of the test compound.
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]EBOB (IC50 value).

Patch-Clamp Electrophysiology for Potassium Channel Blockade

The effect of cicutoxin on potassium channels can be investigated using the whole-cell patch-clamp technique.[9][10]

Materials:

- Isolated cells (e.g., T-lymphocytes)
- Patch-clamp amplifier and data acquisition system
- Micropipettes
- Intracellular and extracellular solutions
- Cicutoxin solutions at various concentrations

Methodology:

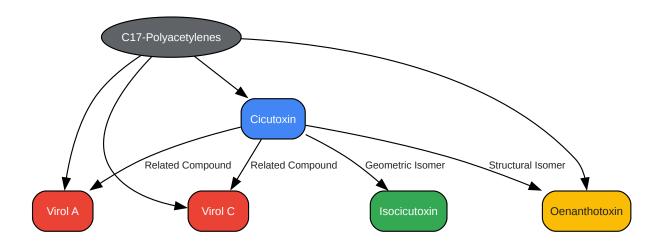
 Cell Preparation: Prepare a suspension of the desired cells for electrophysiological recording.



- Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the appropriate intracellular solution.
- Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the cell membrane.
- Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
- Data Recording: Apply a series of voltage steps to the cell and record the resulting potassium currents in the absence and presence of different concentrations of cicutoxin.
- Data Analysis: Analyze the recorded currents to determine the extent of channel blockade and calculate the EC₅₀ value for cicutoxin.

Structural Relationships of Cicutoxin Isomers

The following diagram illustrates the relationships between cicutoxin and some of its key isomers.



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Figure 3: Logical relationships between cicutoxin and its isomers.



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